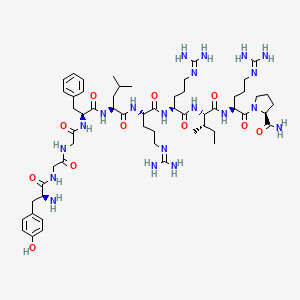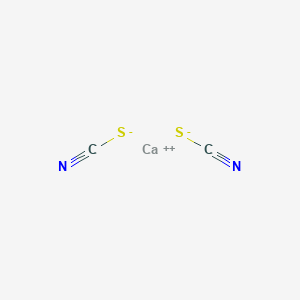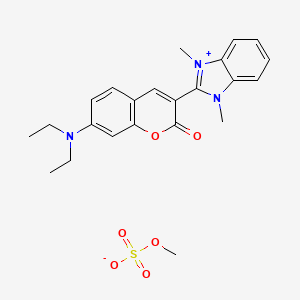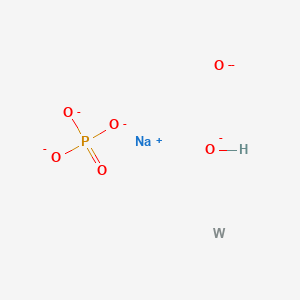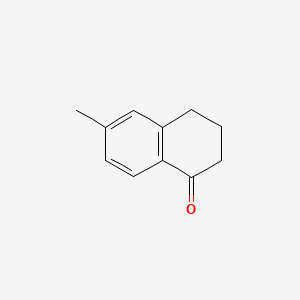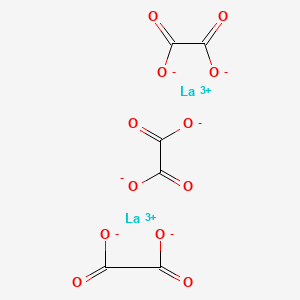
Silver heptafluorobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver heptafluorobutyrate is a chemical compound with the molecular formula ( \text{C}_4\text{AgF}_7\text{O}_2 ). It is known for its unique properties and applications in various fields, including chemistry and industry. The compound is a silver salt of heptafluorobutyric acid and is characterized by its high reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver heptafluorobutyrate can be synthesized through the reaction of heptafluorobutyric acid with silver oxide or silver carbonate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting heptafluorobutyric acid with silver nitrate. The reaction is carried out in a controlled environment to maintain the purity and yield of the product. The resulting compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Silver heptafluorobutyrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the silver ion is replaced by other nucleophiles.
Oxidation-Reduction Reactions: this compound can act as an oxidizing agent in redox reactions, facilitating the transfer of electrons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) are used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the product will be a new compound where the silver ion is replaced by another ion or molecule.
Applications De Recherche Scientifique
Silver heptafluorobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a labeling agent in molecular biology.
Medicine: this compound is explored for its potential antimicrobial properties and its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other fluorinated compounds.
Mécanisme D'action
The mechanism of action of silver heptafluorobutyrate involves its ability to interact with various molecular targets. The silver ion can bind to proteins, nucleic acids, and other biomolecules, disrupting their normal function. This interaction can lead to the inhibition of microbial growth, making it a potential antimicrobial agent. Additionally, the compound can participate in redox reactions, altering the oxidative state of other molecules and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- Silver trifluoromethanesulfonate
- Silver tetrafluoroborate
- Silver hexafluorophosphate
Comparison: Silver heptafluorobutyrate is unique due to its heptafluorobutyric acid moiety, which imparts distinct chemical properties compared to other silver salts. For instance, silver trifluoromethanesulfonate and silver tetrafluoroborate have different anionic components, leading to variations in reactivity and applications. This compound’s high fluorine content makes it particularly useful in applications requiring high thermal and chemical stability.
Propriétés
Numéro CAS |
3794-64-7 |
|---|---|
Formule moléculaire |
C4HAgF7O2 |
Poids moléculaire |
321.91 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluorobutanoic acid;silver |
InChI |
InChI=1S/C4HF7O2.Ag/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |
Clé InChI |
QARYCMDLEXWYCP-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ag+] |
SMILES canonique |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |
| 3794-64-7 | |
Pictogrammes |
Corrosive |
Numéros CAS associés |
375-22-4 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


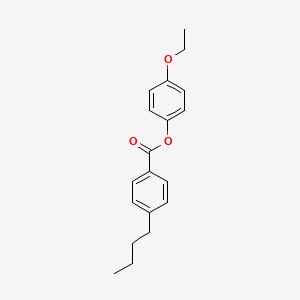
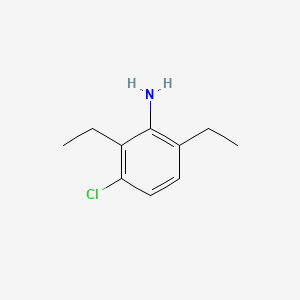

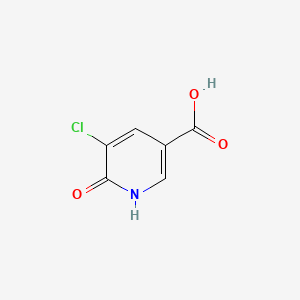
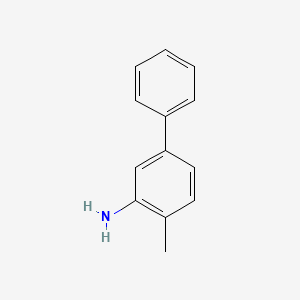
![2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1582758.png)

